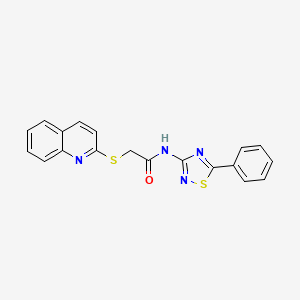

N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-(quinolin-2-ylsulfanyl)acetamide

Description

Properties

IUPAC Name |

N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-quinolin-2-ylsulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4OS2/c24-16(12-25-17-11-10-13-6-4-5-9-15(13)20-17)21-19-22-18(26-23-19)14-7-2-1-3-8-14/h1-11H,12H2,(H,21,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRNXTEZHNROSRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NS2)NC(=O)CSC3=NC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-(quinolin-2-ylsulfanyl)acetamide typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of the Quinoline Moiety: The quinoline moiety can be introduced through nucleophilic substitution reactions, where a quinoline derivative reacts with a suitable electrophile.

Formation of the Acetamide Group: The acetamide group is usually introduced by reacting the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-(quinolin-2-ylsulfanyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield corresponding amines or alcohols.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the thiadiazole or quinoline rings are replaced by other groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

Substitution: Halogenated reagents, bases like sodium hydroxide or potassium carbonate, and solvents such as dimethylformamide or dichloromethane.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-(quinolin-2-ylsulfanyl)acetamide exhibit notable antimicrobial properties. For instance:

- Antibacterial Activity : Studies have shown that derivatives of thiadiazoles and quinolines possess significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The compound's structural features enhance its binding affinity to bacterial targets, leading to effective inhibition of bacterial growth .

| Compound | Target Bacteria | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 23 |

| Similar Thiadiazole Derivative | Escherichia coli | 26 |

Anticancer Activity

This compound has been investigated for its anticancer properties. Compounds within this class have shown promising results in inhibiting cancer cell proliferation:

- Mechanism of Action : Molecular docking studies suggest that the compound interacts with key enzymes involved in cancer pathways, potentially disrupting their function and leading to apoptosis in cancer cells .

- Cell Line Testing : In vitro studies demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values indicating effective concentration ranges for therapeutic use .

| Cell Line | IC50 Value (µg/mL) |

|---|---|

| MCF-7 | 7.52 |

| HCT116 | 1.9 |

Antitubercular Activity

Recent studies have highlighted the potential of this compound as an antitubercular agent:

Mechanism of Action

The mechanism of action of N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-(quinolin-2-ylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity.

Comparison with Similar Compounds

Thienopyrimidinone Analog (CAS 690270-52-1)

This analog replaces the quinoline group with a thieno[2,3-d]pyrimidin-4-one system and introduces a prop-2-en-1-yl substituent. However, the prop-2-en-1-yl group may introduce steric hindrance, reducing binding affinity in constrained active sites. Molecular formula: C25H19N5O2S3 (MW: 517.65 g/mol) .

2-Chloro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide (H33621)

A simplified derivative where the quinoline-sulfanyl group is substituted with chlorine. The chloro group reduces molecular complexity and weight (MW: ~265.73 g/mol estimated), likely enhancing solubility but diminishing aromatic interactions. This compound serves as a baseline for evaluating the contribution of the quinoline moiety in the target molecule .

Benzothiazole Derivative (CAS 315702-27-3)

Features a benzothiazole ring linked via sulfanyl-methyl to a triazole core and a 3-hydroxypropyl acetamide group. The benzothiazole moiety is a known pharmacophore in kinase inhibitors, while the hydroxypropyl group improves hydrophilicity (logP reduction). This contrasts with the target compound’s quinoline, which offers stronger π-π stacking but lower solubility .

Functional Group Modifications

Furan-Substituted Analog (CAS 767632-44-0)

Replaces quinoline with a furan ring and adds a 5-chloro-2-methylphenyl group.

Dichlorophenyl-Triazole Derivative (CAS 720667-96-9)

Incorporates a dichlorophenyl group and a triazole ring instead of thiadiazole. The triazole’s additional nitrogen may improve metal coordination but reduce metabolic stability compared to thiadiazole .

Hypothesized Property Comparisons

Key Research Implications

- Quinoline vs. Simpler Substituents: The quinoline group in the target compound likely enhances target binding via aromatic interactions but may reduce solubility compared to smaller substituents (e.g., chlorine or furan).

- Thiadiazole vs. Triazole Cores : The 1,2,4-thiadiazole core offers metabolic stability over triazoles, which are prone to oxidative degradation.

- Solubility-Lipophilicity Trade-offs : Polar groups (e.g., hydroxypropyl in ) improve solubility but may compromise membrane permeability, whereas lipophilic groups (e.g., dichlorophenyl in ) enhance absorption but increase toxicity risks.

Biological Activity

N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-(quinolin-2-ylsulfanyl)acetamide is a synthetic compound characterized by its unique structural features, including a thiadiazole ring and a quinoline moiety. The molecular formula is . This compound is part of a broader class of heterocyclic compounds that have demonstrated diverse biological activities, particularly in medicinal chemistry.

Chemical Structure

The compound features:

- Thiadiazole Ring : A five-membered ring containing sulfur and nitrogen.

- Quinoline Moiety : A bicyclic structure that is known for its biological activity.

- Sulfanyl Group : Connecting the quinoline to the acetamide functional group.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of 1,3,4-thiadiazole have shown promising results against various cancer cell lines.

Case Studies and Findings

- Cytotoxicity Against Cancer Cell Lines :

-

Mechanism of Action :

- Molecular docking studies suggest that this compound may interact with specific enzymes or receptors involved in cancer pathways, potentially inhibiting tumor growth through various mechanisms.

Comparison with Related Compounds

The following table summarizes the biological activities of structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide | Hydroxyl and acetyl groups | Significant anticancer activity against SK-MEL-2 cells |

| 2-(4-chlorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | Amino and hydroxy substitutions | Antiproliferative activity against multiple cancer types |

| 5-methyl-[1,2,4]triazolo[4,3-a]quinolin | Triazole fused with quinoline | Antimicrobial and anticancer properties |

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. The characterization methods used include:

- Nuclear Magnetic Resonance (NMR) : To confirm the structure.

- Infrared Spectroscopy (IR) : To identify functional groups.

These methods are crucial for ensuring the purity and structural integrity of the synthesized compound.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-(quinolin-2-ylsulfanyl)acetamide, and how are reaction conditions optimized?

- Methodological Answer : The compound is synthesized via multi-step reactions involving sulfanyl acetamide intermediates. A typical approach includes:

-

Step 1 : Reacting 5-phenyl-1,2,4-thiadiazol-3-amine with a sulfanylating agent (e.g., quinolin-2-yl disulfide) in dimethyl sulfoxide (DMSO) under basic conditions (e.g., N-ethylmorpholine) to form the thiadiazole-sulfanyl intermediate .

-

Step 2 : Acetylation using benzoyl chloride or acetic anhydride in DMSO at 60–90°C to yield the final acetamide derivative .

-

Optimization : Key parameters include temperature control (80–90°C for cyclization), solvent polarity (DMSO enhances nucleophilicity), and stoichiometric ratios of reactants (1:1.2 for amine to sulfanyl agent) to minimize byproducts .

- Data Table :

Q. Which spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm aromatic proton environments (e.g., quinolinyl protons at δ 8.1–8.9 ppm) and acetamide carbonyl signals (δ 168–170 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 395.08) and fragmentation patterns .

- Elemental Analysis : Combustion analysis ensures C, H, N, S content matches theoretical values (e.g., C: 58.7%, H: 3.8%, N: 17.8%, S: 8.1%) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies inform the design of analogs with enhanced pharmacological activity?

- Methodological Answer :

-

Core Modifications :

-

Thiadiazole Ring : Substituting the phenyl group at position 5 with electron-withdrawing groups (e.g., -NO₂) increases antibacterial potency against Staphylococcus aureus .

-

Quinolinyl Moiety : Introducing methyl or methoxy groups at position 6 improves lipophilicity and blood-brain barrier penetration .

-

Activity Testing :

-

In vitro Assays : Screen analogs for IC₅₀ values in enzyme inhibition (e.g., COX-2) or antimicrobial susceptibility testing (MIC ≤ 2 µg/mL for bacterial strains) .

-

Data Contradictions : Discrepancies in activity (e.g., lower potency in hydrophobic analogs) may arise from solubility limitations, requiring logP optimization .

- Data Table :

Q. What strategies resolve discrepancies in biological activity data across studies, particularly for anti-inflammatory vs. antimicrobial effects?

- Methodological Answer :

- Experimental Design :

- Dose-Response Curves : Use standardized protocols (e.g., 24–72 hr incubation for antimicrobial assays vs. 6–12 hr for cytokine inhibition) to account for temporal activity differences .

- Control Compounds : Include reference drugs (e.g., diclofenac for anti-inflammatory assays) to normalize inter-study variability .

- Data Analysis :

- Meta-Analysis : Pool data from ≥3 independent studies to identify trends (e.g., consistent COX-2 inhibition at 10–20 µM) and outliers caused by impurity interference .

- Structural Confirmation : Re-characterize disputed compounds via X-ray crystallography to rule out polymorphic or stereochemical inconsistencies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.